molecular formula C10H12O3 B1318608 3-(Ethoxymethyl)benzoic acid CAS No. 174894-85-0

3-(Ethoxymethyl)benzoic acid

Cat. No. B1318608
CAS RN: 174894-85-0
M. Wt: 180.2 g/mol
InChI Key: HUTOBBBKUSLNIF-UHFFFAOYSA-N
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Description

3-(Ethoxymethyl)benzoic acid is a chemical compound that is widely used in scientific experiments due to its various properties. It is functionally related to a benzoic acid . It is an ethoxybenzoic acid carrying an ethoxy substituent at position 3 .


Molecular Structure Analysis

The molecular formula of 3-(Ethoxymethyl)benzoic acid is C10H12O3 . The structure of this compound includes a benzoic acid core with an ethoxymethyl group attached at the 3rd position .

Scientific Research Applications

Antibacterial Activity

3-Hydroxy benzoic acid, closely related to 3-(ethoxymethyl)benzoic acid, exhibits various biological properties including antimicrobial activity. Novel derivatives synthesized from this acid have shown potential antibacterial effects, suggesting their use in developing new drug candidates for chemotherapeutic agents (Satpute, Gangan, & Shastri, 2018).

Crystal Structure and Interaction

Alkoxy-substituted benzoic acids, including derivatives like 3-(ethoxymethyl)benzoic acid, have their crystal structures extensively studied. These structures reveal details about packing arrangements and intermolecular interactions, important for understanding their chemical properties (Raffo et al., 2014).

Supramolecular Structures

Benzoic acid derivatives, including those with ethoxymethyl groups, have been developed as supramolecular tectons. These compounds form hydrogen-bonded dimers, creating networks with potential applications in crystal engineering and material science (Kohmoto et al., 2009).

Synthesis of Complex Compounds

3-(Ethoxymethyl)benzoic acid and similar compounds serve as ligands for forming metal complexes. Their ability to form O,N,O-tridentate ligands with metals like nickel and copper indicates their potential in the synthesis of complex compounds with various applications (Kudyakova et al., 2009).

Luminescent Properties

Derivatives of 4-benzyloxy benzoic acid, a related compound to 3-(ethoxymethyl)benzoic acid, are used in lanthanide coordination compounds. These compounds have been studied for their luminescent properties, influenced by electron-releasing or withdrawing substituents, relevant in material sciences and photonics (Sivakumar et al., 2010).

properties

IUPAC Name

3-(ethoxymethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-2-13-7-8-4-3-5-9(6-8)10(11)12/h3-6H,2,7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUTOBBBKUSLNIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=CC(=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The reaction of ethanol and 3-Chloromethyl-benzoic acid in the presence of sodium hydride was performed as described for Compound 33 to give 3-ethoxymethyl-benzoic acid as white powder. 1H-NMR (400 MHz, d6-DMSO): 7.89 (m, 1 arom.H); 7.84 (m, 1 arom.H); 7.54 (m, 1 arom.H); 7.46 (m, 1 arom.H); 4.49 (s, OCH2C6H4—); 3.48 (q, J=6.9, CH3CH2); 1.15 (t, J=6.9, CH3CH2). 13C-NMR (100 MHz, d6-DMSO): 167.24 (—C═O); 139.26; 131.67; 130.76; 128.51; 128.23; 128.06; 71.01; 65.14; 15.07.
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